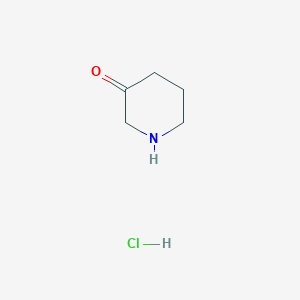

Piperidin-3-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHKOJFFKXGPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627629 | |

| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61644-00-6 | |

| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperidin-3-one Hydrochloride: A Cornerstone for Modern Synthesis

Abstract

Piperidin-3-one hydrochloride (CAS No. 61644-00-6) is a pivotal heterocyclic building block, holding a position of strategic importance in contemporary medicinal chemistry and materials science. As a bifunctional molecule, possessing both a reactive ketone and a secondary amine, it offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and reactivity. We will explore its critical role as a precursor in the development of high-value compounds, particularly kinase inhibitors, and provide detailed, field-proven protocols for its synthesis and handling. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique synthetic potential of this compound.

The Strategic Importance of the Piperidin-3-one Scaffold

The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets.[2]

Piperidin-3-one, specifically, introduces a ketone functionality that dramatically expands its synthetic utility compared to a simple piperidine ring. This carbonyl group can act as an electrophilic site for nucleophilic additions, a handle for further functionalization, or a key element in condensation reactions. The hydrochloride salt form enhances stability and improves solubility in polar protic solvents, making it a convenient and easy-to-handle laboratory reagent.[3] Its application spans from the synthesis of kinase inhibitors for oncology to the development of novel materials.[4]

Chemical Identity and Structural Elucidation

Nomenclature and Chemical Identifiers

To ensure clarity and precision in research and documentation, it is crucial to identify this compound by its standardized identifiers.

| Identifier | Value | Source |

| CAS Number | 61644-00-6 | [5] |

| Molecular Formula | C₅H₁₀ClNO | [6] |

| Molecular Weight | 135.59 g/mol | [6] |

| IUPAC Name | piperidin-3-one;hydrochloride | [6] |

| Common Synonyms | 3-Piperidinone hydrochloride | [5] |

| PubChem CID | 22707028 | [6] |

| SMILES | C1CC(=O)CNC1.Cl | [6] |

| InChIKey | KDHKOJFFKXGPKZ-UHFFFAOYSA-N | [6] |

Structural Formula

The structure consists of a six-membered piperidine ring with a ketone at the 3-position. The nitrogen atom is protonated and forms an ionic bond with a chloride ion.

Figure 1. 2D Structure of this compound. Source: PubChem CID 22707028[6]

Spectroscopic Profile (Theoretical Analysis)

While readily available experimental spectra are limited, the structure of this compound allows for a confident prediction of its key spectroscopic features based on fundamental principles and data from analogous structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the methylene protons on the piperidine ring. The protons alpha to the carbonyl group (C2 and C4) would be deshielded and appear further downfield compared to the C5 and C6 protons. The N-H proton would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a distinct signal for the carbonyl carbon (C3) in the range of 200-210 ppm. The carbons adjacent to the nitrogen (C2 and C6) would appear around 40-50 ppm, while the other methylene carbons (C4 and C5) would be found further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of a ketone C=O stretch, typically around 1715-1730 cm⁻¹. A broad absorption in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretch of the secondary ammonium salt.[4]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the parent ion would be observed in positive mode corresponding to the free base [M+H]⁺ at an m/z of approximately 100.0757.[7] The exact mass of the free base (C₅H₉NO) is 99.0684 Da.[8]

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, from reaction setup to purification and formulation.

| Property | Value | Source |

| Appearance | White to off-white or maple crystalline powder/solid | [4][5] |

| Melting Point | 115-135 °C (range varies by source) | [4][5] |

| Boiling Point | ~220 °C at 760 mmHg | [9] |

| Solubility | Soluble in polar protic solvents like water and methanol | [4] |

| Storage | 2-8 °C, in a tightly sealed container, protected from light and moisture | [4][5] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. One of the most robust and scalable routes starts from 3-hydroxypyridine. The causality behind this choice is the commercial availability of the starting material and the well-established transformations involved.

Retrosynthetic Analysis and Workflow

The synthesis strategy involves protecting the amine, performing the necessary ring saturation and oxidation, and finally, deprotection. A common approach uses a benzyl protecting group, which can be removed under hydrogenolysis conditions.

Caption: General synthetic workflow for Piperidin-3-one HCl from 3-Hydroxypyridine.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is a composite of established methods for each transformation step.[9][10][11]

Step 1: N-Benzylation of 3-Hydroxypyridine

-

To a solution of 3-hydroxypyridine (1.0 eq) in a suitable organic solvent (e.g., toluene or acetonitrile), add benzyl chloride (1.1 eq).

-

Heat the mixture to reflux (80-110 °C) for 10-12 hours.

-

Cool the reaction mixture to room temperature. The product, 1-benzyl-3-hydroxypyridinium chloride, will precipitate.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Reduction to N-Benzyl-3-hydroxypiperidine

-

Suspend the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) in an alcoholic solvent such as methanol or ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. The choice of a hydride reducing agent is critical for the selective reduction of the pyridinium ring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by the slow addition of water, followed by acidification with dilute HCl.

-

Basify the mixture with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypiperidine.

Step 3: Oxidation to N-Benzyl-3-piperidone

-

Dissolve N-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Perform an oxidation reaction. A Swern oxidation or using Dess-Martin periodinane are common choices that work under mild conditions, preventing over-oxidation or side reactions.

-

For a Swern oxidation: Add oxalyl chloride (1.5 eq) to DCM at -78 °C, followed by DMSO (3.0 eq). Then, add the alcohol solution and finally triethylamine (5.0 eq) to complete the reaction.

-

Work up the reaction by adding water and extracting with DCM.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-benzyl-3-piperidone.

Step 4: Deprotection and Salt Formation

-

Dissolve N-benzyl-3-piperidone (1.0 eq) in methanol.

-

Add palladium on carbon (10% Pd/C, ~5 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 50-60 psi) in a hydrogenation apparatus and shake overnight. This hydrogenolysis step cleaves the benzyl group.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in ether or isopropanol (1.1 eq).

-

The product, this compound, will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 61644-00-6: this compound (1:1) [cymitquimica.com]

- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C5H10ClNO | CID 22707028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]

- 7. Piperidin-3-one | C5H9NO | CID 33722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Piperidin-3-one Hydrochloride

Abstract

Piperidin-3-one hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its constrained cyclic ketone structure serves as a versatile scaffold for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization of the final compound. The narrative is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights into the synthesis and validation of this important chemical intermediate.

Introduction: The Strategic Importance of Piperidin-3-one

The piperidine ring is a ubiquitous motif found in a vast array of natural alkaloids and synthetic pharmaceuticals.[2] Among its derivatives, Piperidin-3-one is of particular interest due to the strategic placement of its carbonyl group, which allows for a wide range of chemical transformations. This functionality enables its use as a key intermediate in the synthesis of diverse bioactive compounds, including kinase inhibitors for cancer therapy, agents targeting neurological disorders, and novel analgesics.[1][3]

The compound is typically handled and stored as its hydrochloride salt, which enhances its stability and simplifies handling in a laboratory setting.[1] This guide focuses on a classical and reliable synthetic approach involving a Dieckmann condensation to form the core piperidone ring, followed by deprotection and salt formation.

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 61644-00-6 | [1][4] |

| Molecular Formula | C₅H₉NO·HCl (or C₅H₁₀ClNO) | [1][4] |

| Molecular Weight | 135.59 - 135.61 g/mol | [1][4][5] |

| Appearance | White to maple solid/crystalline powder | [1] |

| Melting Point | 115-135 °C (range varies with purity) | [1] |

| Solubility | Soluble in polar protic solvents (e.g., water, methanol) | |

| Storage Conditions | 2-8 °C, inert atmosphere, protected from light and moisture | [4][5] |

Synthetic Strategy: A Validated Pathway

The construction of the 3-piperidone scaffold is most classically achieved via an intramolecular cyclization of a linear diester precursor, a transformation known as the Dieckmann condensation.[2][6] This approach offers a high degree of control and reliability. The overall synthetic workflow is designed as a self-validating system, where the successful isolation and characterization of intermediates confirm the progression of the reaction sequence.

The chosen strategy involves three primary stages:

-

Synthesis of the Diester Precursor: Construction of an N-substituted amino diester.

-

Ring Closure via Dieckmann Condensation: Intramolecular cyclization to form the N-substituted β-ketoester.

-

Hydrolysis, Decarboxylation, and Deprotection: Removal of the ester and N-protecting groups to yield the free base.

-

Salt Formation: Conversion to the stable hydrochloride salt.

For the purpose of this guide, we will use the benzyl group as the nitrogen protecting group due to its stability and ease of removal via catalytic hydrogenation.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: From Precursor to Product

This section provides a detailed methodology. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Stage 1: Synthesis of N-Benzyl-3-piperidone

The initial steps focus on creating the N-benzyl protected piperidone ring. This is a common strategy as the benzyl group is robust but can be cleanly removed in a later step.[7]

Step 1.1: Synthesis of the Diester Precursor via Michael Addition

-

Rationale: This step builds the linear carbon-nitrogen backbone required for cyclization. The Michael addition of benzylamine to two equivalents of ethyl acrylate is an efficient way to construct the N,N-bis(2-ethoxycarbonylethyl)benzylamine precursor.

-

Procedure:

-

To a round-bottom flask, add benzylamine (1.0 eq) and ethanol (approx. 5 mL per gram of benzylamine).

-

Cool the solution in an ice bath.

-

Add ethyl acrylate (2.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

-

Remove the ethanol under reduced pressure to yield the crude diester, which can often be used in the next step without further purification.

-

Step 1.2: Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation

-

Rationale: This is the key ring-forming step. A strong base (sodium ethoxide) is used to deprotonate the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl of the other ester group in an intramolecular fashion. The resulting cyclic β-ketoester is then hydrolyzed and decarboxylated in a single acidic workup step to yield the target ketone.

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add the crude diester from Step 1.1, dissolved in anhydrous toluene, dropwise to the sodium ethoxide solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. The formation of a thick precipitate indicates the reaction is proceeding.

-

Cool the mixture to room temperature and quench by carefully pouring it over ice.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of ~1.

-

Heat the acidic mixture to reflux for 8-12 hours to effect both hydrolysis of the ester and decarboxylation.

-

Cool the solution and make it basic (pH > 10) with a strong base (e.g., 50% NaOH solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-benzyl-3-piperidone.

-

Caption: Simplified mechanism of the Dieckmann condensation step.

Stage 2: Deprotection to Piperidin-3-one Free Base

-

Rationale: Catalytic hydrogenation is a highly effective and clean method for cleaving the N-benzyl group. The reaction uses hydrogen gas and a palladium catalyst to reduce the benzyl group to toluene, liberating the secondary amine.[7]

-

Procedure:

-

Dissolve the crude N-benzyl-3-piperidone from Stage 1 in methanol or ethanol.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

-

Concentrate the filtrate under reduced pressure to yield Piperidin-3-one as a free base, which is often an oil or low-melting solid.

-

Stage 3: Formation of this compound

-

Rationale: The free base can be unstable. Converting it to the hydrochloride salt increases its melting point, crystallinity, and long-term stability, making it easier to handle, weigh, and store.

-

Procedure:

-

Dissolve the crude Piperidin-3-one free base from Stage 2 in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed (or until the solution is acidic to litmus paper).

-

Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.

-

Dry the product under vacuum to yield this compound as a solid.

-

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following are standard characterization techniques and expected results.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale |

| ¹H NMR | Signals corresponding to protons on the piperidine ring. The α-protons to the nitrogen and the carbonyl will have distinct chemical shifts. Broad signal for the N-H proton of the ammonium salt. | Confirms the core structure and proton environment. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the range of 205-215 ppm. Four other signals for the CH₂ groups of the piperidine ring. | Confirms the carbon skeleton and the presence of the ketone functionality. |

| FTIR | Strong, sharp absorption band around 1720-1740 cm⁻¹ (C=O stretch). Broad absorption in the range of 2700-3100 cm⁻¹ (N⁺-H stretch of the ammonium salt). | Provides definitive evidence of the ketone and the hydrochloride salt form. |

| Mass Spec. | The mass spectrum will show the molecular ion peak for the free base (C₅H₉NO) at m/z ≈ 99.07. | Confirms the molecular weight of the parent compound.[8] |

Physical Analysis

-

Melting Point: A sharp melting point within the literature range (e.g., 115-126 °C) is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

-

Purity (by NMR): Quantitative NMR (qNMR) can be used to assess purity against a known standard. A purity of ≥95% is common for commercial-grade material.[1][9]

Conclusion

The synthesis of this compound via a Dieckmann condensation pathway is a robust and well-established method that provides reliable access to this valuable synthetic intermediate. The protocol described herein is designed to be a self-validating system, where careful execution and intermediate analysis ensure a successful outcome. Thorough characterization using a combination of spectroscopic and physical methods is essential to verify the structure and purity of the final product, ensuring its suitability for downstream applications in pharmaceutical research and development. The stability afforded by the hydrochloride salt form makes it an ideal candidate for long-term storage and use in a variety of synthetic endeavors.

References

-

This compound Hydrate | C5H12ClNO2 | CID 56924524. PubChem, NIH. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

This compound (C5H9NO). PubChemLite. [Link]

-

Wang, Q., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

This compound, min 95%, 100 grams. hd-chemicals. [Link]

- Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 61644-00-6 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 61644-00-6 | FP29720 [biosynth.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 8. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]

- 9. calpaclab.com [calpaclab.com]

Introduction: The Pivotal Role of Piperidin-3-one Hydrochloride in Modern Synthesis

<-3A_22>## An In-Depth Technical Guide to the Reactivity and Stability of Piperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and chemical industries. Its rigid, six-membered ring structure, incorporating both a secondary amine and a ketone, provides a valuable scaffold for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics. The piperidine moiety is a ubiquitous structural motif found in numerous natural alkaloids and clinically approved drugs, highlighting its importance in medicinal chemistry. This guide offers a comprehensive exploration of the reactivity and stability of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties: A Foundation for Understanding

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 61644-00-6 | |

| Molecular Formula | C₅H₁₀ClNO | |

| Molecular Weight | 135.59 g/mol | |

| Appearance | White to maple crystalline powder/solid | |

| Melting Point | 115-135 °C | |

| Solubility | Soluble in polar protic solvents such as water and methanol. | |

| Storage Conditions | 2-8 °C, in a tightly sealed container with desiccant, protected from light and moisture. |

Note: A hydrate form of this compound also exists (CAS 2828446-66-6).

Reactivity Profile: A Chemist's Guide to Synthetic Transformations

The reactivity of this compound is dictated by the interplay of its two key functional groups: the secondary amine and the ketone. The hydrochloride salt form significantly influences its reactivity, particularly that of the amine.

The Influence of the Hydrochloride Salt

The protonation of the piperidine nitrogen to form the hydrochloride salt renders the amine significantly less nucleophilic. This has a profound stabilizing effect, preventing self-condensation and other unwanted side reactions. For many reactions involving the amine, neutralization with a suitable base is a necessary first step to liberate the free, nucleophilic secondary amine.

Reactions at the Ketone Carbonyl

The carbonyl group at the 3-position is a versatile handle for a wide range of chemical transformations.

-

Reductive Amination: This is a cornerstone reaction for introducing diversity at the 3-position. The ketone can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH) to yield the corresponding 3-amino-piperidine derivative. This reaction is fundamental in the synthesis of various bioactive molecules.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can be used to introduce new carbon-carbon bonds, leading to tertiary alcohols.

-

Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene through reactions like the Wittig reaction, providing a route to exocyclic double bonds or further functionalization.

Reactions Involving the Secondary Amine

Once deprotonated, the secondary amine is a potent nucleophile and can participate in a variety of bond-forming reactions.

-

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or arylated via Buchwald-Hartwig or Ullmann coupling reactions to introduce a wide range of substituents on the nitrogen atom.

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding N-acyl or N-sulfonyl piperidine derivatives. This is a common strategy to modify the electronic properties and biological activity of the piperidine scaffold.

-

Pictet-Spengler Reaction: The piperidine ring can participate in Pictet-Spengler type reactions with aldehydes or ketones, leading to the formation of fused heterocyclic systems.

Stability Profile: Ensuring Integrity from Storage to Reaction

The stability of this compound is a critical consideration for its long-term storage and successful application in synthesis.

Storage and Handling Recommendations

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The use of a desiccant is recommended to prevent hydrolysis. Standard laboratory safety precautions, including the use of protective clothing and eye protection, should be observed during handling, as the compound may cause skin and eye irritation.

Degradation Pathways

While generally stable under recommended storage conditions, this compound can undergo degradation under certain conditions.

-

Hydrolysis: In the presence of moisture, the hydrochloride salt can facilitate the absorption of water, potentially leading to the formation of the hydrate.

-

Oxidation: While not extensively reported, the secondary amine is susceptible to oxidation over time, especially if exposed to air and light.

-

Self-Condensation: In its free base form, Piperidin-3-one can undergo self-condensation reactions, such as aldol-type reactions, leading to dimerization or polymerization. The hydrochloride salt form effectively prevents this.

-

Biodegradation: Studies on related piperidine structures suggest that microbial degradation can occur, typically initiated by the cleavage of a C-N bond, followed by deamination and oxidation.

Experimental Protocols: Practical Methodologies

The following protocols provide a starting point for common transformations involving this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired amine (1.1 eq) and a mild base such as triethylamine (1.2 eq) to neutralize the hydrochloride.

-

The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: N-Boc Protection of Piperidin-3-one

-

This compound (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Saturated aqueous sodium bicarbonate is added until the solution is basic.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added, and the mixture is stirred vigorously at room temperature for 12-24 hours.

-

The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting N-Boc-3-piperidone can be purified by column chromatography if necessary.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive ketone and a modifiable secondary amine, coupled with its stability in the hydrochloride salt form, makes it an indispensable tool for the construction of complex nitrogen-containing heterocycles. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for researchers to effectively harness its synthetic potential in the pursuit of novel pharmaceuticals and functional materials.

References

-

PubChem. (n.d.). Piperidin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2025). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound Hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. Retrieved from [Link]

- ResearchGate. (2025). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

A Technical Guide to the Spectroscopic Characterization of Piperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Piperidin-3-one hydrochloride (also known as 3-oxopiperidinium chloride), a crucial building block in medicinal chemistry. The structural elucidation of this compound is paramount for its effective use in the synthesis of novel therapeutics. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive reference for researchers. The interpretations provided are based on a combination of predictive methodologies and comparative analysis with structurally related compounds, a necessary approach in the absence of a complete, publicly available experimental dataset for this specific molecule.

Molecular Structure and Key Spectroscopic Features

This compound is a salt consisting of a protonated piperidin-3-one cation and a chloride anion. The positive charge is localized on the nitrogen atom, forming a piperidinium ring. This structural feature significantly influences the spectroscopic properties of the molecule, particularly the chemical shifts of the protons and carbons adjacent to the nitrogen atom in the NMR spectra and the vibrational frequencies in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure. The spectra are typically recorded in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt and requires a polar solvent for dissolution.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule. The protonation of the nitrogen atom leads to a downfield shift of the adjacent protons (H-2 and H-6) due to the electron-withdrawing effect of the positive charge. The presence of the carbonyl group at the C-3 position further influences the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 3.5 - 3.8 | Triplet | 6-8 |

| H-4 | 2.8 - 3.1 | Triplet | 6-8 |

| H-5 | 2.0 - 2.3 | Multiplet | - |

| H-6 | 3.3 - 3.6 | Triplet | 6-8 |

| NH₂⁺ | 9.0 - 10.0 | Broad Singlet | - |

Expertise & Experience Insights: The broadness of the NH₂⁺ peak is a characteristic feature resulting from quadrupolar relaxation and chemical exchange with the solvent. The exact chemical shift of this peak is highly dependent on the solvent, concentration, and temperature. The protons on C-2 and C-6, being adjacent to the positively charged nitrogen, are expected to be the most downfield among the methylene protons. The protons on C-4, being alpha to the carbonyl group, will also experience a downfield shift compared to a simple piperidine ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of this compound is predicted to exhibit four signals, corresponding to the four chemically non-equivalent carbon atoms in the piperidine ring. The most downfield signal is expected to be the carbonyl carbon (C-3) due to its double bond to oxygen. The carbons adjacent to the nitrogen (C-2 and C-6) will also be shifted downfield due to the positive charge.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 45 - 50 |

| C-3 | 205 - 210 |

| C-4 | 38 - 42 |

| C-5 | 22 - 27 |

| C-6 | 43 - 48 |

Authoritative Grounding: The prediction of these chemical shifts is based on established principles of NMR spectroscopy and comparison with related structures. For instance, the chemical shifts of piperidine hydrochloride itself provide a baseline for the effect of the protonated nitrogen. Further comparison with N-substituted and C-substituted piperidinones allows for a more refined prediction of the influence of the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the N-H bonds of the piperidinium ion, the C=O bond of the ketone, and the C-H bonds of the methylene groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2700 - 3100 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong |

| N-H Bend (Ammonium Salt) | 1500 - 1600 | Medium |

| C-H Bend (Methylene) | 1400 - 1480 | Medium |

Trustworthiness: The broad and strong absorption in the 2700-3100 cm⁻¹ region is a hallmark of an ammonium salt and is a key diagnostic feature for the protonated nitrogen in this compound. The strong absorption around 1720 cm⁻¹ is indicative of the carbonyl group of a six-membered ring ketone. An IR spectrum of the related piperidine hydrochloride from the NIST WebBook can be used for comparison of the piperidinium ion features.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, electrospray ionization (ESI) is the preferred method due to the ionic nature of the compound.

The mass spectrum is expected to show a prominent peak for the protonated molecule of the free base, piperidin-3-one, [M+H]⁺, at an m/z of approximately 100.07569.[2] The fragmentation of this molecular ion will provide further structural information.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (ESI+)

| m/z | Proposed Fragment |

| 100 | [M+H]⁺ of Piperidin-3-one |

| 82 | Loss of H₂O |

| 71 | Loss of CO |

| 56 | Retro-Diels-Alder fragmentation |

Expertise & Experience Insights: The fragmentation of piperidine derivatives is well-documented and often involves alpha-cleavage adjacent to the nitrogen and retro-Diels-Alder reactions.[3] The loss of carbon monoxide is a characteristic fragmentation for cyclic ketones. The presence of these key fragments would provide strong evidence for the piperidin-3-one structure.

Experimental Protocols

Sample Preparation and NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 5 seconds is recommended.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Acquisition

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization, such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizations

Molecular Structure and Numbering

Caption: Structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22707028, this compound. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0034301). [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

-

PubChemLite. This compound. [Link]

-

NIST WebBook. Piperidine hydrochloride. [Link]

-

PubChem. 1-Methyl-3-piperidinone. [Link]

-

Journal of Organic Chemistry. Synthesis and Spectroscopic Studies of Some New Piperidin-4-one Derivatives. [Link]

Sources

An In-depth Technical Guide to the Solubility and Handling of Piperidin-3-one Hydrochloride

This guide provides a comprehensive technical overview of Piperidin-3-one hydrochloride (CAS No: 61644-00-6), a pivotal building block in contemporary pharmaceutical and chemical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's solubility characteristics and delineates field-proven protocols for its safe handling, storage, and use. The methodologies described herein are designed to ensure both experimental integrity and personnel safety.

Introduction: The Synthetic Versatility of this compound

This compound is a heterocyclic organic compound widely employed as a key intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its piperidinone core provides a valuable scaffold for developing kinase inhibitors and other targeted therapeutics. The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it amenable to a variety of reaction conditions. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO | [2][3][4] |

| Molecular Weight | 135.59 g/mol | [2][3][4] |

| Appearance | White to light yellow or brown crystalline powder/solid | [1][5] |

| Melting Point | Approximately 115-135 °C | [1] |

Solubility Profile: A Qualitative and Predictive Analysis

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a robust qualitative and predictive solubility profile can be established based on its chemical structure and empirical observations from supplier documentation.

Qualitative Solubility:

This compound is described as being soluble in polar protic solvents, most notably water and methanol. This solubility is attributed to the presence of the charged amine hydrochloride and the polar ketone functional group, which can participate in hydrogen bonding and ion-dipole interactions with protic solvent molecules.

Predictive Solubility in Common Laboratory Solvents:

Based on the principle of "like dissolves like," a predictive solubility profile can be inferred:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydrochloride salt readily dissociates, and the polar functional groups form strong hydrogen bonds with the solvent. |

| Polar Aprotic | DMSO, DMF | Moderate to High | The high polarity of these solvents can effectively solvate the ionic and polar parts of the molecule. |

| Less Polar | Acetonitrile, Acetone | Low to Moderate | While polar, these solvents are less effective at solvating the charged hydrochloride compared to protic or highly polar aprotic solvents. |

| Nonpolar | Toluene, Hexane | Very Low to Insoluble | The significant polarity and ionic character of the molecule are incompatible with nonpolar solvents. |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers with the ability to generate precise solubility data for their specific experimental conditions, the following standardized shake-flask method is provided. This protocol is a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in a given solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid remaining after equilibration.

-

Record the initial mass of the compound added.

-

Add a precise volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely seal the vials.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to remain undisturbed at the controlled temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/L.

-

Safe Handling and Storage: A Multi-faceted Approach

The safe handling of this compound necessitates a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Identification and Classification

This compound is classified with the following hazards:

-

Acute Toxicity, Oral: Harmful if swallowed.[2]

-

Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[2][6]

-

Respiratory Irritation: May cause respiratory irritation.[2][6]

Hierarchy of Controls for Safe Handling

The following diagram illustrates the hierarchy of controls to be implemented when working with this compound, from most to least effective.

Caption: Hierarchy of safety controls for handling this compound.

Personal Protective Equipment (PPE)

The final line of defense against exposure is appropriate PPE. The following are mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[7]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]

-

Lab Coat: A full-sleeved lab coat should be worn to protect street clothing and skin.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols, and engineering controls are insufficient, a NIOSH-approved respirator should be used.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Temperature: Store in a cool, dry, well-ventilated area, with some suppliers recommending refrigerated storage at 2-8°C.[1][6]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[7]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Accidental Release Measures

-

Minor Spills:

-

Ensure proper PPE is worn.

-

Avoid generating dust.

-

Carefully sweep or vacuum the spilled solid into a labeled, sealed container for disposal.

-

Clean the spill area with a damp cloth.

-

-

Major Spills:

-

Evacuate the area and prevent entry.

-

Alert emergency services.

-

Ensure adequate ventilation.

-

Contain the spill if it can be done without risk.

-

Step-by-Step Protocol for Safe Dissolution

This protocol outlines the standard procedure for safely preparing a solution of this compound.

References

An In-depth Technical Guide to Piperidin-3-one Hydrochloride: Commercial Availability, Synthesis, Quality Control, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-one hydrochloride (CAS No. 61644-00-6) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, this compound serves as a crucial intermediate in the development of a wide array of bioactive molecules.[2] Its utility stems from the presence of a reactive ketone functionality and a secondary amine, which can be further functionalized to introduce molecular diversity. This guide provides a comprehensive overview of the commercial landscape, synthesis, quality control, and key applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61644-00-6 | [1] |

| Molecular Formula | C₅H₁₀ClNO | [3] |

| Molecular Weight | 135.59 g/mol | [3] |

| Appearance | White to off-white or maple solid/crystalline powder | [1][4] |

| Melting Point | Approximately 115-135 °C | [1][4] |

| Solubility | Soluble in polar protic solvents like water and methanol. | [4] |

| Storage Conditions | Typically stored at 2-8°C or under an inert atmosphere at room temperature, protected from light and moisture. | [1][4] |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available compound typically ranges from 95% to over 98%, with NMR spectroscopy being a common method for purity assessment.[1] When selecting a supplier, it is crucial to consider not only the purity but also the consistency of quality, availability of supporting documentation (e.g., Certificate of Analysis), and the supplier's reliability.

Below is a comparative table of some notable suppliers:

| Supplier | Purity | Typical Pack Sizes | Additional Notes |

| Sigma-Aldrich | ≥98% | Inquire for details | Provides comprehensive safety and technical data. |

| Chem-Impex | ≥95% (NMR) | Inquire for details | Offers a range of piperidine derivatives.[1] |

| ChemShuttle | 95% | 100g, 250g, 500g, 1kg | Provides pricing and stock information on their website.[4] |

| Key Organics | >98% | 1g, 10g, 25g | Offers a wide range of building blocks for drug discovery. |

| Apollo Scientific | 96% | 250mg, 1g, 5g | Provides lead times for different pack sizes. |

| Biosynth | Inquire for details | Inquire for details | Offers research chemicals and custom synthesis services. |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

While several synthetic routes to the piperidine-3-one core have been reported, a common and illustrative approach involves the cyclization of a linear precursor followed by deprotection and salt formation. The following is a representative, multi-step synthesis adapted from established chemical literature, demonstrating the key transformations.

Synthetic Workflow Diagram

Caption: A representative synthetic pathway to this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine This step involves the reduction of an N-benzylated pyridinium salt, which can be formed from 3-hydroxypyridine.[5]

-

To a solution of 3-hydroxypyridine in a suitable organic solvent (e.g., acetonitrile), add benzyl bromide.

-

Heat the reaction mixture to form the N-benzyl-3-hydroxypyridinium bromide salt.

-

After cooling, dissolve the salt in methanol and cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature.

-

After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-3-hydroxypiperidine.

Step 2: Oxidation to N-Benzyl-3-piperidone A mild oxidation, such as a Swern oxidation, is employed to convert the secondary alcohol to a ketone.[6]

-

Prepare the Swern reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane at low temperature (-78 °C).

-

Add a solution of N-benzyl-3-hydroxypiperidine in dichloromethane to the Swern reagent.

-

After stirring, add a hindered base such as triethylamine.

-

Allow the reaction to warm to room temperature, then quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-benzyl-3-piperidone.

Step 3: Deprotection and Hydrochloride Salt Formation The benzyl protecting group is removed via hydrogenolysis, followed by treatment with hydrochloric acid.[7]

-

Dissolve N-benzyl-3-piperidone in a suitable solvent like methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain piperidin-3-one.

-

Dissolve the crude piperidin-3-one in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) dropwise.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. Expected signals would include those for the protons on the piperidine ring, which will show characteristic splitting patterns and chemical shifts. The presence of the hydrochloride salt can influence the chemical shifts of protons near the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the four unique methylene carbons in the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups. A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1720-1740 cm⁻¹. Broad absorptions in the region of 2700-3300 cm⁻¹ are characteristic of the N-H stretch of the ammonium salt.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase HPLC method can be developed to separate this compound from any potential impurities.

Exemplary HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the ketone chromophore has a weak UV absorbance.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives or the free base, GC-MS can be used for both separation and identification. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the structure of the compound.[8]

Exemplary GC-MS Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[8]

-

Carrier Gas: Helium.[8]

-

Injection: The sample, dissolved in a volatile organic solvent, is injected into the heated inlet.

-

Oven Program: A temperature gradient is used to elute the compound.

-

Detection: Mass spectrometry (Electron Ionization mode).

Applications in Research and Development

This compound is a versatile building block, primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases.[4][9] The piperidinone scaffold can provide a rigid framework that orients substituents for optimal binding to the kinase active site. For example, it can be used as a precursor in the synthesis of checkpoint kinase 1 (Chk1) inhibitors, which are being investigated as potential cancer therapeutics.[10]

Development of Novel Bioactive Compounds

The chemical reactivity of the ketone and the secondary amine allows for a variety of chemical transformations, including:

-

Reductive Amination: The ketone can be converted to an amine, introducing a new point of diversity.[11] This is a widely used reaction in medicinal chemistry to build libraries of compounds for screening.

-

Alkylation and Acylation: The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents.

-

Formation of Heterocycles: The piperidinone ring can be used as a scaffold to construct more complex heterocyclic systems.

These reactions enable the synthesis of compounds targeting a range of biological targets, including those for neurological disorders, analgesics, and anti-inflammatory agents.[1][12]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound and its derivatives have applications in the development of new agrochemicals and in materials science, where the piperidinone moiety can impart specific properties to the final product.[4]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[8]

Hazard Identification

-

Health Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. May also cause respiratory irritation.[8]

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).

Recommended Precautions

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable and commercially accessible building block for chemical synthesis, particularly in the field of drug discovery. Its versatile reactivity makes it a key intermediate for the generation of diverse molecular scaffolds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. Researchers are encouraged to consult the referenced literature and safety data sheets for more detailed information.

References

-

BIOSYNCE. (n.d.). This compound CAS 61644-00-6. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

- Zabludoff, S. D., et al. (2011). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 54(15), 5396–5407.

- Banks, H. D. (1992). Piperidine Synthesis.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30588-30605.

- Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12.

- Manfroni, G., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2235–2244.

- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15(4), 7-8.

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Piperidine Hydrochloride (C5H11N-HCl), 100 grams. Retrieved from [Link]

-

PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-Piperidin-3-ol--hydrogen chloride (1/1). Retrieved from [Link]

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Meijer, L., et al. (2006). Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors. Current Organic Chemistry, 10(9), 1135-1153.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H10ClNO | CID 22707028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 6. US20020019532A1 - Process for the synthesis of (2S)-phenyl-3-piperidone - Google Patents [patents.google.com]

- 7. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 11. scribd.com [scribd.com]

- 12. chemimpex.com [chemimpex.com]

The Piperidone Core: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction: The Enduring Relevance of the Piperidone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1][2] Within this structural class, piperidones, which feature a carbonyl group within the six-membered nitrogen-containing ring, serve as exceptionally versatile intermediates and pharmacophores.[3][4] Their inherent reactivity and conformational flexibility allow for the construction of diverse molecular architectures, leading to a broad spectrum of pharmacological activities.[1][4] This guide provides an in-depth exploration of piperidone derivatives in medicinal chemistry, delving into their synthesis, multifaceted biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. We will explore their applications in oncology, infectious diseases, and neurology, providing detailed protocols and mechanistic insights for researchers and drug development professionals.

Synthetic Strategies for Accessing the Piperidone Core

The construction of the piperidone ring is a well-established area of organic synthesis, with several classical and modern methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

The Mannich Reaction: A Classic Approach

One of the most common methods for synthesizing 2,6-diaryl-4-piperidones is the Mannich reaction. This one-pot condensation involves an ethyl methyl ketone, an aromatic aldehyde, and an ammonium salt (like ammonium acetate) to provide the piperidone core.[5]

Conceptual Workflow of the Mannich Reaction for Piperidone Synthesis

Caption: Workflow of the Mannich reaction for 4-piperidone synthesis.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [5]

-

Reactant Preparation: In a round-bottom flask, dissolve ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in absolute ethanol.

-

Reaction Execution: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Rationale: Refluxing in ethanol provides the necessary thermal energy to drive the condensation reaction while serving as a good solvent for all reactants.

-

Isolation of Product: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Purification: Collect the crude product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,6-diaryl-3-methyl-4-piperidone. Rationale: Recrystallization is a critical step to remove unreacted starting materials and by-products, yielding a product of high purity.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

The Claisen-Schmidt Condensation for Furfurylidene Analogs

The Claisen-Schmidt (or crossed aldol) condensation is another powerful tool for synthesizing piperidone derivatives, particularly α,β-unsaturated ketones.[6] This reaction is typically carried out in a basic medium.

Experimental Protocol: Synthesis of Furfurylidene 4-Piperidone Analogs [6]

-

Reactant Preparation: Dissolve 4-piperidone (1 equivalent) and furfural (2 equivalents) in a suitable solvent like ethanol in a round-bottom flask.

-

Reaction Execution: Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the mixture and stir at room temperature. The reaction is usually complete within a few hours. Rationale: The base deprotonates the α-carbon of the piperidone, forming an enolate which then attacks the aldehyde carbonyl of furfural.

-

Work-up and Isolation: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid). The resulting precipitate is collected by filtration.

-

Purification: Wash the crude product with water and then recrystallize from an appropriate solvent to yield the pure furfurylidene 4-piperidone analog.

-

Characterization: Characterize the final product using standard spectroscopic techniques.

Therapeutic Applications of Piperidone Derivatives

The piperidone scaffold has proven to be a fruitful starting point for the development of drugs targeting a wide range of diseases.

Anticancer Activity

Piperidone derivatives have emerged as a promising class of anticancer agents, with several mechanisms of action identified.[6][7][8]

Curcuminoid Mimics: A significant number of anticancer piperidone derivatives are designed as curcumin mimics.[7][8] These compounds often feature a 3,5-bis(benzylidene)-4-piperidone core.

Mechanism of Action: Many of these curcuminoid mimics exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS), leading to apoptosis.[7] Some derivatives have also been shown to arrest the cell cycle and inhibit angiogenesis.[7]

Structure-Activity Relationship (SAR):

-

Halogenation: The introduction of halogen atoms on the aromatic rings can enhance anticancer activity. For instance, bis-(3-bromophenyl) and bis-(3,5-dibromophenyl) derivatives have shown stronger antiproliferative effects than their non-halogenated counterparts.[7]

-

Methoxy and Dimethoxy Substitution: The presence of methoxy or dimethoxy groups on the benzylidene moieties is also a common feature in potent anticancer piperidone derivatives.[7]

Quantitative Data on Anticancer Piperidone Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | 3,4,5-trimethoxybenzylidene | 518A2 (Melanoma) | Not specified, but noted as highly active | [7] |

| 3c | bis-(3-bromophenyl) | HCT116 (Colon) | Not specified, but noted as highly active | [7] |

| 2d | (Structure not specified) | Molt-4 (Leukemia) | Significant cytotoxicity | [6] |

| 3d | (Structure not specified) | Molt-4 (Leukemia) | Significant cytotoxicity | [6] |

Signaling Pathway for ROS-Induced Apoptosis by Piperidone Derivatives

Caption: ROS-induced apoptosis pathway initiated by piperidone derivatives.

Antimicrobial and Antiviral Activities

Piperidone derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[5][9][10]

Antibacterial and Antifungal Activity: The incorporation of a thiosemicarbazone moiety into the piperidin-4-one ring has been shown to enhance antifungal activity.[5] These compounds have shown good antibacterial activity when compared to ampicillin.[5]

Antiviral Activity:

-

Anti-HIV: Certain piperidine-substituted purine derivatives have shown remarkable inhibitory potencies against HIV.[10]

-

Anti-Influenza: N-substituted piperidine derivatives have been found to be effective against the influenza A/H1N1 virus, with some compounds showing better efficacy than commercial drugs like Tamiflu and Rimantadine.[9][10] A series of piperidine-based derivatives have been identified as potent inhibitors of various influenza virus strains, with EC50 values as low as 0.05 µM.[11]

Experimental Protocol: In Vitro Antiviral Assay against Influenza A/H1N1 [9]

-

Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates.

-

Virus Infection: When the cells reach confluency, infect them with a predetermined titer of influenza A/H1N1 virus.

-

Compound Treatment: Simultaneously, treat the infected cells with serial dilutions of the piperidone derivatives. Include a positive control (e.g., Tamiflu) and a negative control (vehicle).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-